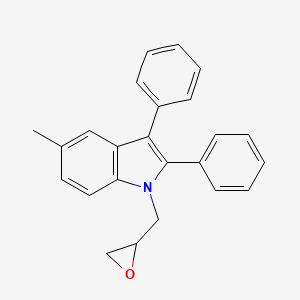![molecular formula C12H15N3O4 B5199446 N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, also known as FOH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FOH is a furohydrazide derivative that has been shown to possess a wide range of pharmacological activities. In
Wirkmechanismus
The mechanism of action of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has also been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has several advantages for lab experiments, including its easy synthesis and the availability of various assays for its pharmacological evaluation. However, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, including the development of more potent and selective derivatives, the investigation of its potential use in combination with other drugs, and the exploration of its pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the potential use of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide in the treatment of other diseases, such as autoimmune and neurodegenerative disorders, should be further investigated.
Synthesemethoden
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide can be synthesized through a multi-step process involving the reaction of furoic acid with hydrazine hydrate, followed by the reaction of the resulting furohydrazide with piperidine-1-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N'-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-10(9-5-4-8-19-9)13-14-11(17)12(18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMDOQJXVHZYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)

![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)